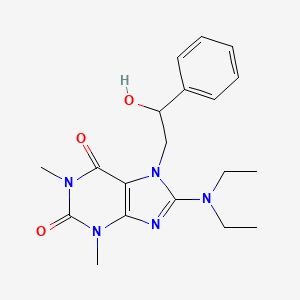
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules These molecules are known for their significance in biological systems, often forming the backbone of important biological macromolecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions. One common approach starts with the purine base, which undergoes alkylation with diethylamine under controlled conditions. This is followed by a subsequent reaction with a hydroxy-phenylethyl intermediate. Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would require scalable synthetic routes that can be optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors or batch processes with rigorous quality control measures to ensure consistency in product quality.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the hydroxyl and amine groups, leading to the formation of corresponding ketones and oxides.
Reduction: : Reduction reactions may target the purine ring, potentially converting it to dihydro forms.
Substitution: : The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to derivatives with varying properties.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Halides, amines, alkoxides
Oxidation: : Produces oxo derivatives of the original compound.
Reduction: : Results in dihydropurine derivatives.
Substitution: : Leads to a variety of substituted purine derivatives.
科学的研究の応用
The compound has found use in several research domains:
Chemistry: : As a building block for synthesizing complex molecules and as a subject for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The compound is thought to exert its effects primarily through interactions with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The precise molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Compared to other purine derivatives, 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern. This confers unique chemical and biological properties that distinguish it from other compounds, such as:
Caffeine: : 1,3,7-Trimethylxanthine, well-known stimulant.
Theobromine: : Found in chocolate, with similar structure but different effects.
Theophylline: : Used in medicine to treat respiratory diseases.
This uniqueness makes this compound a valuable compound in both scientific research and practical applications.
特性
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11,14,25H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBPDCBGRUABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













